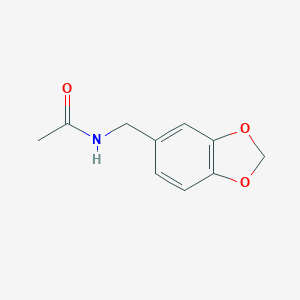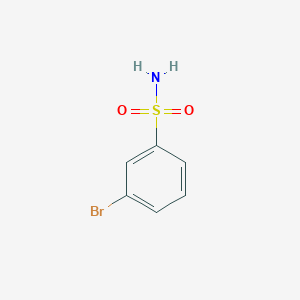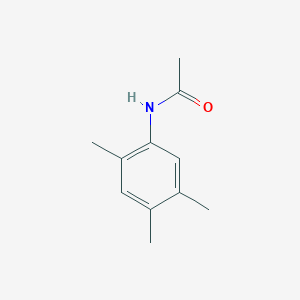
N-(2,4,5-trimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,5-trimethylphenyl)acetamide, also known as TMA-2, is a synthetic psychedelic compound that belongs to the amphetamine family. It was first synthesized by Alexander Shulgin in 1974 and has been studied extensively for its psychoactive properties. TMA-2 is known for its potent hallucinogenic effects, and it is often used for research purposes in the field of neuroscience.
Mécanisme D'action
N-(2,4,5-trimethylphenyl)acetamide acts by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This leads to increased levels of serotonin in the brain, which can alter perception, mood, and cognition. N-(2,4,5-trimethylphenyl)acetamide also has affinity for other receptors, including dopamine and norepinephrine receptors.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-(2,4,5-trimethylphenyl)acetamide are similar to other psychedelic compounds. It can cause altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. N-(2,4,5-trimethylphenyl)acetamide has also been shown to increase brain activity in areas associated with emotion and memory.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4,5-trimethylphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has potent psychoactive effects that can be studied in a controlled environment. However, N-(2,4,5-trimethylphenyl)acetamide is also highly potent and can be dangerous if not handled properly. It is important to use caution when working with N-(2,4,5-trimethylphenyl)acetamide and to follow proper safety protocols.
Orientations Futures
There are several future directions for research on N-(2,4,5-trimethylphenyl)acetamide. One area of interest is its potential therapeutic applications in the treatment of mental health disorders. N-(2,4,5-trimethylphenyl)acetamide has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its potential as a treatment for these conditions. Another area of interest is the development of new psychedelic compounds based on the structure of N-(2,4,5-trimethylphenyl)acetamide. By modifying the chemical structure of N-(2,4,5-trimethylphenyl)acetamide, researchers may be able to develop compounds with improved therapeutic potential and reduced side effects.
Méthodes De Synthèse
The synthesis of N-(2,4,5-trimethylphenyl)acetamide involves the reaction of 2,4,5-trimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield the corresponding amine. The amine is then acetylated with acetic anhydride to give N-(2,4,5-trimethylphenyl)acetamide.
Applications De Recherche Scientifique
N-(2,4,5-trimethylphenyl)acetamide has been used extensively in scientific research for its psychoactive effects. It has been shown to bind to serotonin receptors in the brain, leading to altered perception, mood, and cognition. N-(2,4,5-trimethylphenyl)acetamide has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and other mental health disorders.
Propriétés
Numéro CAS |
88166-77-2 |
|---|---|
Nom du produit |
N-(2,4,5-trimethylphenyl)acetamide |
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
N-(2,4,5-trimethylphenyl)acetamide |
InChI |
InChI=1S/C11H15NO/c1-7-5-9(3)11(6-8(7)2)12-10(4)13/h5-6H,1-4H3,(H,12,13) |
Clé InChI |
SWNMYEWTIFFJIV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)NC(=O)C)C |
SMILES canonique |
CC1=CC(=C(C=C1C)NC(=O)C)C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



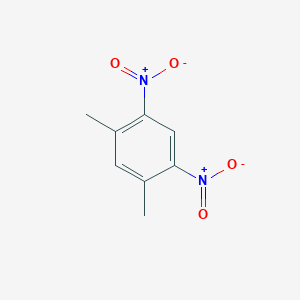
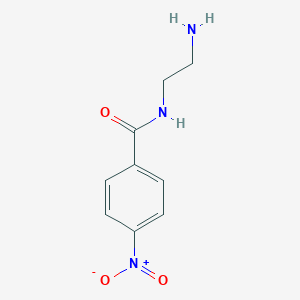
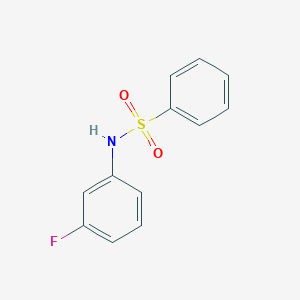
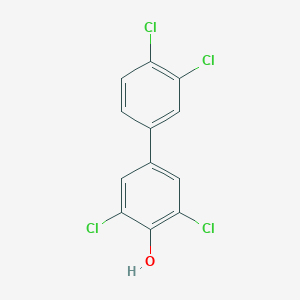
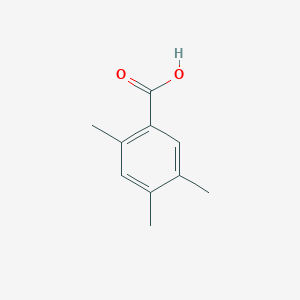
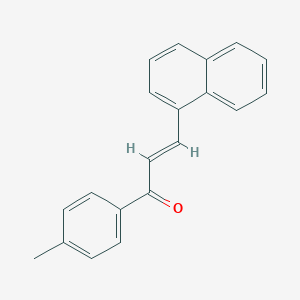
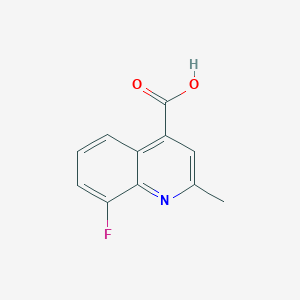
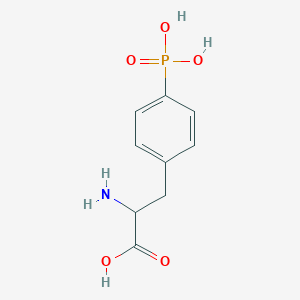
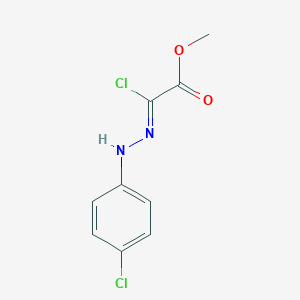
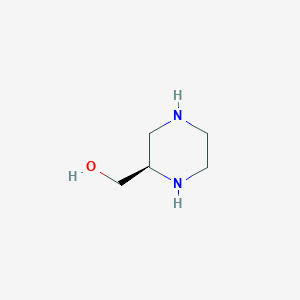
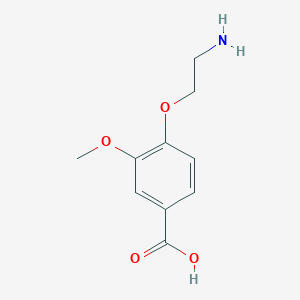
![N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B181280.png)
